1-ethyl-N-(2-(methylthio)phenyl)-1H-pyrazole-3-carboxamide
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Overview
Description
1-ethyl-N-(2-(methylthio)phenyl)-1H-pyrazole-3-carboxamide is an organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with an ethyl group, a methylthio phenyl group, and a carboxamide group. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-N-(2-(methylthio)phenyl)-1H-pyrazole-3-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Substitution with Ethyl Group: The ethyl group can be introduced through alkylation reactions using ethyl halides in the presence of a base.
Introduction of the Methylthio Phenyl Group: The methylthio phenyl group can be introduced through nucleophilic substitution reactions using appropriate thiol reagents.
Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of the corresponding carboxylic acid with an amine in the presence of a coupling agent such as EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-N-(2-(methylthio)phenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, bases such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various alkyl or aryl substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme-substrate interactions and protein-ligand binding.
Medicine: Potential therapeutic applications due to its biological activity, including anti-inflammatory, analgesic, and anticancer properties.
Industry: Used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-ethyl-N-(2-(methylthio)phenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Modulating Receptors: Interacting with cell surface receptors and altering signal transduction pathways.
Interfering with DNA/RNA: Binding to nucleic acids and affecting gene expression and protein synthesis.
Comparison with Similar Compounds
1-ethyl-N-(2-(methylthio)phenyl)-1H-pyrazole-3-carboxamide can be compared with other pyrazole derivatives such as:
1-ethyl-N-(2-(methylthio)phenyl)-4-piperidinamine: Similar structure but with a piperidine ring instead of a pyrazole ring.
1-ethyl-N-(2-(methylthio)phenyl)-1H-pyrazole-4-sulfonamide: Similar structure but with a sulfonamide group instead of a carboxamide group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the carboxamide group, which may confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
1-ethyl-N-(2-methylsulfanylphenyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-3-16-9-8-11(15-16)13(17)14-10-6-4-5-7-12(10)18-2/h4-9H,3H2,1-2H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUOULBGJUKMEJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=CC=CC=C2SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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